molecular formula C14H20BNO4 B13454296 (2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid

(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid

Cat. No.: B13454296
M. Wt: 277.13 g/mol
InChI Key: OBTDOCUFJDDHTF-UHFFFAOYSA-N
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Description

(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a boronic acid group attached to a tetrahydroisoquinoline ring, which is further protected by a tert-butoxycarbonyl (Boc) group. The presence of the Boc group provides stability and facilitates various synthetic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid typically involves multiple steps One common approach starts with the protection of the amine group in 1,2,3,4-tetrahydroisoquinoline using tert-butoxycarbonyl chlorideThe reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing continuous flow reactors for better control and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Free amine derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, (2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing biaryl structures .

Biology and Medicine

Its boronic acid group can interact with biological molecules, making it a candidate for enzyme inhibitors or other therapeutic agents .

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and polymers. Its stability and reactivity make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of (2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid largely depends on its interactions with other molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its reactivity. This property is exploited in various chemical reactions and potential biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the Boc-protected amine and the boronic acid group in this compound provides a unique set of reactivity and stability, making it a versatile compound for various synthetic applications .

Properties

Molecular Formula

C14H20BNO4

Molecular Weight

277.13 g/mol

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-8-yl]boronic acid

InChI

InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-8-7-10-5-4-6-12(15(18)19)11(10)9-16/h4-6,18-19H,7-9H2,1-3H3

InChI Key

OBTDOCUFJDDHTF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2CN(CCC2=CC=C1)C(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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